molecular formula C16H19NO2 B3899627 1-[(4-methylphenyl)amino]-3-phenoxy-2-propanol

1-[(4-methylphenyl)amino]-3-phenoxy-2-propanol

Cat. No. B3899627
M. Wt: 257.33 g/mol
InChI Key: RAOKZCGXGCFFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methylphenyl)amino]-3-phenoxy-2-propanol is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a beta-adrenergic receptor antagonist that has been studied extensively for its effects on various physiological and biochemical processes. In

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)amino]-3-phenoxy-2-propanol involves its binding to beta-adrenergic receptors. This binding inhibits the activation of these receptors by endogenous catecholamines such as epinephrine and norepinephrine. This leads to a decrease in heart rate, blood pressure, and cardiac output, which can be beneficial in the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It can decrease heart rate, blood pressure, and cardiac output. It can also decrease the release of renin from the kidneys, which can be beneficial in the treatment of hypertension. Additionally, it can inhibit the growth of cancer cells, making it a potential therapeutic agent in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-methylphenyl)amino]-3-phenoxy-2-propanol in lab experiments is its high yield in the synthesis process. Additionally, it has been extensively studied, and there is a significant amount of research available on its mechanism of action and potential therapeutic applications. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 1-[(4-methylphenyl)amino]-3-phenoxy-2-propanol. One area of interest is its potential use in cancer treatment. Further research is needed to determine the optimal dosage and treatment schedule for this application. Additionally, there is potential for the development of new beta-adrenergic receptor antagonists based on the structure of this compound. These new compounds could have improved efficacy and fewer side effects compared to currently available drugs. Finally, there is potential for the development of new synthetic routes for the production of this compound that are more efficient and cost-effective.

Scientific Research Applications

1-[(4-methylphenyl)amino]-3-phenoxy-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-arrhythmic effects and can be used to treat hypertension, heart failure, and angina. Additionally, it has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

1-(4-methylanilino)-3-phenoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-13-7-9-14(10-8-13)17-11-15(18)12-19-16-5-3-2-4-6-16/h2-10,15,17-18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOKZCGXGCFFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(COC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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